molecular formula C7H11Br B6283237 (1-bromoethenyl)cyclopentane CAS No. 1379452-68-2

(1-bromoethenyl)cyclopentane

Cat. No.: B6283237
CAS No.: 1379452-68-2
M. Wt: 175.1
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Description

Overview of Cyclopentane-Based Molecular Architectures in Chemical Research

The cyclopentane (B165970) ring is a frequently encountered structural motif in a vast array of natural products and medicinally relevant molecules. sigmaaldrich.com Although sometimes perceived as synthetically challenging to functionalize with stereochemical control, the cyclopentane framework is considered a privileged scaffold in drug discovery. sigmaaldrich.comuni.lu Its prevalence is noted in numerous successful medicinal chemistry programs. uni.lu

The five-membered ring offers a unique combination of rigidity and flexibility, stemming from its ability to adopt non-planar conformations like the "envelope" and "half-chair". brainly.com This conformational behavior can be critical for the binding of a molecule to a biological target, such as an enzyme or receptor. By rigidifying a flexible drug molecule with a scaffold like a cyclopentane ring, medicinal chemists can often improve binding affinity, selectivity, and metabolic stability. brainly.com

Notable examples of cyclopentane-containing molecules include carbocyclic nucleosides, which have demonstrated significant therapeutic value in treating viral infections, and various prostaglandins, which are involved in a wide range of physiological processes. sigmaaldrich.comresearchgate.net Recent research has identified novel cyclopentane urea (B33335) derivatives as promising agonists for the formyl peptide receptor 2 (FPR2), with potential applications in treating cardiovascular inflammation. chegg.com The synthesis of complex, highly substituted cyclopentane cores remains an active and important area of chemical research. quimicaorganica.org

Current Research Gaps and Potential Avenues for (1-bromoethenyl)cyclopentane Investigations

Despite the clear importance of both vinyl halides and cyclopentane scaffolds, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While database entries and chemical supplier catalogs list the compound and its identifiers, there is a notable absence of peer-reviewed studies detailing its synthesis, characterization, and reactivity.

Identified Research Gaps:

Validated Synthetic Routes: There are no published, optimized, and high-yielding methods for the synthesis of this compound. While general methods for creating vinyl bromides exist, their specific application to a cyclopentyl ketone precursor has not been documented.

Spectroscopic and Physical Data: Comprehensive experimental data, such as detailed Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, and precise physical properties (e.g., boiling point, density), are not available in the peer-reviewed literature. Existing data is largely predicted.

Reactivity Profile: There are no studies on the utility of this compound as a substrate in key chemical transformations. Its efficacy as a coupling partner in reactions like the Suzuki, Heck, or Sonogashira couplings has not been explored.

Potential Avenues for Investigation:

The lack of data presents a clear opportunity for foundational research. Investigating this compound could provide a novel building block for synthetic chemists. Potential research could focus on developing a reliable synthesis from readily available starting materials like cyclopentyl methyl ketone via established methods such as the Shapiro reaction or the Corey-Fuchs reaction. wikipedia.orgwikipedia.orgmaxbrainchemistry.com Subsequent studies could then explore its reactivity in a range of palladium-catalyzed cross-coupling reactions, thereby creating a library of novel 1,1-disubstituted cyclopentane derivatives for potential use in medicinal chemistry and materials science.

Research Objectives and Scope for In-depth Studies on this compound

To address the identified knowledge gaps, a focused research program on this compound would be highly valuable. The primary objectives of such a study should be clearly defined.

Proposed Research Objectives:

To Develop and Optimize a Synthetic Protocol: The initial and most critical objective would be to establish a robust and scalable synthesis for this compound. This would involve:

Investigating different synthetic strategies, such as the Shapiro reaction (from the tosylhydrazone of cyclopentyl methyl ketone) or the Corey-Fuchs reaction (from cyclopentanecarboxaldehyde). wikipedia.orgwikipedia.orgorganic-chemistry.org

Optimizing reaction conditions (e.g., base, solvent, temperature) to maximize yield and purity.

Developing a reliable purification protocol.

To Perform Comprehensive Characterization: Once synthesized, the compound must be fully characterized to confirm its structure and establish a reference dataset for future studies. This would include:

Acquisition and interpretation of ¹H NMR, ¹³C NMR, and 2D-NMR spectra.

Analysis by mass spectrometry and infrared spectroscopy.

Accurate measurement of physical properties like boiling point and refractive index.

To Evaluate its Utility in Cross-Coupling Reactions: The core of the investigation would be to explore the synthetic potential of this compound as a chemical building block. This would involve:

Systematically testing its performance as a substrate in key palladium-catalyzed reactions (Suzuki, Heck, Sonogashira, Stille, etc.) with a variety of coupling partners. organic-chemistry.orgorganic-chemistry.orgwikipedia.org

Evaluating the efficiency, scope, and functional group tolerance of these reactions.

Synthesizing a series of novel molecules containing the cyclopentyl-ethenyl moiety.

The scope of these studies would provide the fundamental chemical knowledge currently missing for this compound, transforming it from a catalog chemical into a well-characterized and useful tool for the broader scientific community.

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₁₁Br uni.lu
CAS Number 1379452-68-2 sigmaaldrich.com
InChI InChI=1S/C7H11Br/c1-6(8)7-4-2-3-5-7/h7H,1-5H2 uni.lu
InChIKey IGQYVIIRKUHEJF-UHFFFAOYSA-N uni.lu
SMILES C=C(Br)C1CCCC1 uni.lu

Table 2: Predicted Physical Properties for this compound

PropertyPredicted Value
Molecular Weight 175.07 g/mol
Monoisotopic Mass 174.00441 Da uni.lu
XlogP 3.2 uni.lu
Predicted CCS ([M+H]⁺) 136.1 Ų uni.lu

Note: The data in Table 2 are computationally predicted and have not been experimentally verified in peer-reviewed literature.

Properties

CAS No.

1379452-68-2

Molecular Formula

C7H11Br

Molecular Weight

175.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 Bromoethenyl Cyclopentane

Regioselective Approaches to Carbon-Bromine Bond Formation on Vinylic Systems

The direct introduction of a bromine atom onto a vinylic system, particularly at a specific position, requires careful control of reaction conditions and reagent choice. For a terminal alkyne like ethynylcyclopentane, the two carbons of the triple bond are not equivalent, leading to questions of regioselectivity.

Stereocontrolled Bromination of Ethynylcyclopentane and Related Alkynes

The hydrobromination of terminal alkynes, such as ethynylcyclopentane, is a direct route to vinyl bromides. The regiochemical outcome of this addition is governed by either Markovnikov's rule under electrophilic conditions or anti-Markovnikov's rule under radical conditions.

Under electrophilic conditions, the addition of hydrogen bromide (HBr) to ethynylcyclopentane is expected to follow Markovnikov's rule. chemistrysteps.comyoutube.com This principle dictates that the hydrogen atom adds to the carbon atom of the triple bond that already bears more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. chemistrysteps.commasterorganicchemistry.comunizin.org In the case of ethynylcyclopentane, this would result in the formation of a secondary vinyl carbocation adjacent to the cyclopentyl ring, which is more stable than the primary carbocation that would be formed by addition of the hydrogen to the internal carbon. Subsequent attack by the bromide ion on the more substituted carbon of the original alkyne yields (1-bromoethenyl)cyclopentane. chemicalforums.com While this provides the desired regiochemistry, controlling the stereochemistry of the resulting double bond (E/Z isomerism) can be challenging and often results in a mixture of isomers. chemistrysteps.com

Conversely, anti-Markovnikov addition can be achieved through a radical mechanism, typically by reacting the alkyne with HBr in the presence of peroxides (ROOR). chemistrysteps.comlibretexts.orglibretexts.org In this process, a bromine radical adds to the terminal carbon of the alkyne, generating the more stable secondary radical on the carbon bearing the cyclopentyl group. libretexts.orgmasterorganicchemistry.com Subsequent abstraction of a hydrogen atom from HBr yields the anti-Markovnikov product, which in this case would be (2-bromoethenyl)cyclopentane, not the target compound. This method is therefore not suitable for the direct synthesis of this compound.

Synthetic Pathways via Vinyl Triflate or Enol Phosphate Intermediates

An alternative and highly versatile strategy for the synthesis of vinyl bromides involves the use of vinyl triflates or enol phosphates as intermediates. sioc-journal.cnresearchgate.netnih.gov These can be readily prepared from the corresponding ketones. jst.go.jp For the synthesis of this compound, the precursor would be cyclopentyl methyl ketone.

The general synthetic sequence begins with the deprotonation of the ketone to form an enolate, which is then trapped with a triflating agent, such as triflic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh), to generate the corresponding vinyl triflate. jst.go.jp This reaction provides a stable intermediate where the triflate group acts as an excellent leaving group.

The subsequent conversion of the vinyl triflate to the vinyl bromide can be achieved through various methods, most notably through palladium-catalyzed reactions. researchgate.netorganic-chemistry.org These reactions typically involve a palladium(0) catalyst and a bromide source, such as lithium bromide (LiBr) or potassium bromide (KBr). The palladium catalyst undergoes oxidative addition to the carbon-triflate bond, followed by reductive elimination with the bromide ion to furnish the desired vinyl bromide. This method is often highly efficient and can proceed under mild conditions.

Metal-Catalyzed Cross-Coupling Strategies for this compound Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-carbon bonds and can be adapted for the synthesis of vinyl bromides.

Palladium-Catalyzed Synthesis from Organometallic Cyclopentane (B165970) Derivatives

Cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings provide a convergent approach to this compound. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org These reactions involve the coupling of an organometallic cyclopentane derivative with a suitable bromoethenyl electrophile.

In a Suzuki-Miyaura coupling, a cyclopentylboronic acid or a related organoboron derivative would be coupled with a 1,1-dihaloethene, such as 1,1-dibromoethene, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgharvard.edu The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to one of the carbon-bromine bonds of the 1,1-dibromoethene, followed by transmetalation with the cyclopentylboron reagent and subsequent reductive elimination to form the C-C bond, yielding this compound.

Similarly, in a Negishi coupling, an organozinc reagent, such as cyclopentylzinc chloride, would be coupled with a vinyl bromide or triflate. wikipedia.orgorganic-chemistry.orgnih.govpitt.edu The mechanism follows a similar pathway of oxidative addition, transmetalation, and reductive elimination. The choice of ligands for the palladium catalyst is crucial in these reactions to ensure high yields and selectivity. nih.gov

Stereoselective Synthesis of Defined Isomeric Forms of this compound

The presence of a double bond in this compound gives rise to the possibility of (E) and (Z) isomers. The control and analysis of this stereoisomerism are critical for applications where a specific isomer is required.

Control and Analysis of (E)/(Z) Isomerism in Brominated Vinyl Ethers and Analogues

The stereochemical outcome of the synthesis of this compound is highly dependent on the chosen synthetic route. For instance, the hydrobromination of ethynylcyclopentane can lead to mixtures of (E) and (Z) isomers, with the specific ratio influenced by reaction conditions such as solvent and temperature. ttu.edu Some methods for the synthesis of vinyl bromides from other precursors have been shown to be highly stereoselective, affording predominantly one isomer. nih.govdntb.gov.ua

The analysis of the (E)/(Z) isomer ratio is most commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the vinylic protons are sensitive to their stereochemical environment. Generally, the coupling constants between vicinal protons on a double bond are different for the (E) and (Z) isomers, allowing for their differentiation and quantification. Integration of the respective signals in the ¹H NMR spectrum provides the ratio of the two isomers in a mixture.

Below is a table summarizing the synthetic approaches discussed:

Section Synthetic Approach Starting Material(s) Key Reagents/Catalysts Key Intermediates
2.1.1Regioselective HydrobrominationEthynylcyclopentaneHBrSecondary vinyl carbocation
2.1.2Vinyl Triflate PathwayCyclopentyl methyl ketoneTf₂O or Tf₂NPh, Pd catalyst, LiBrCyclopentyl vinyl triflate
2.2.1Suzuki-Miyaura CouplingCyclopentylboronic acid, 1,1-DibromoethenePd catalyst, BaseOrganopalladium species
2.2.1Negishi CouplingCyclopentylzinc chloride, Vinyl bromidePd catalystOrganopalladium species

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete structural assignment of (1-bromoethenyl)cyclopentane can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the vinylic protons of the bromoethenyl group and the alicyclic protons of the cyclopentane (B165970) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The two geminal vinylic protons are diastereotopic and are expected to resonate as distinct signals, likely appearing as doublets due to geminal coupling. Based on data for analogous vinyl halides, these protons are anticipated to appear in the downfield region, typically between 5.5 and 6.5 ppm. The proton cis to the bromine atom is expected to resonate at a slightly different chemical shift than the proton trans to it.

The protons on the cyclopentane ring will appear in the more upfield region of the spectrum. The single proton on the carbon atom attached to the bromoethenyl group (C1 of the cyclopentane ring) is expected to be the most downfield of the alicyclic protons due to its proximity to the electronegative bromine and the double bond. The remaining methylene (B1212753) protons of the cyclopentane ring will likely appear as complex multiplets in the range of 1.5-2.5 ppm.

Analysis of the coupling constants (J) provides valuable information about the connectivity of the protons. The geminal coupling constant (²J) between the two vinylic protons is typically small. Vicinal coupling constants (³J) between the vinylic protons and the adjacent methine proton on the cyclopentane ring would further confirm the connectivity.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Vinylic H (geminal to Br)6.0 - 6.5d²J ≈ 1-3
Vinylic H (cis to cyclopentyl)5.5 - 6.0d²J ≈ 1-3
Cyclopentyl CH (methine)2.5 - 3.0m-
Cyclopentyl CH₂1.5 - 2.5m-

Note: The predicted values are based on the analysis of similar structures and computational NMR prediction tools. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The two vinylic carbons are expected to resonate in the range of 110-140 ppm. The carbon atom directly bonded to the bromine atom will be significantly influenced by the halogen's electronegativity and is predicted to appear further downfield compared to the other vinylic carbon.

The carbon atoms of the cyclopentane ring will appear in the upfield region of the spectrum. The methine carbon (C1 of the cyclopentane ring) will be the most downfield of the alicyclic carbons, typically in the range of 40-50 ppm. The remaining methylene carbons of the cyclopentane ring are expected to resonate between 25 and 35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Vinylic C-Br115 - 125
Vinylic C130 - 140
Cyclopentyl C (methine)40 - 50
Cyclopentyl C (methylene)25 - 35

Note: The predicted values are based on the analysis of similar structures and computational NMR prediction tools. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the coupling between the vinylic protons and the methine proton of the cyclopentane ring, as well as the couplings between the protons within the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity across the molecule, for instance, by showing correlations from the vinylic protons to the methine and quaternary carbons of the cyclopentane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY can be used to determine the stereochemistry of the double bond by observing through-space interactions between the vinylic protons and the protons on the cyclopentane ring.

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the key functional groups present. The stretching vibration of the carbon-carbon double bond (C=C) in the ethenyl group typically appears in the region of 1620-1680 cm⁻¹. The presence of a bromine atom on the double bond may shift this absorption to the lower end of the range.

The carbon-bromine (C-Br) stretching vibration is expected to produce a strong absorption in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. The spectrum will also feature C-H stretching vibrations for the sp² hybridized vinylic protons (above 3000 cm⁻¹) and the sp³ hybridized alicyclic protons (below 3000 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Vinylic C-HStretch3010 - 3095
Alicyclic C-HStretch2850 - 2960
C=CStretch1620 - 1650
C-BrStretch500 - 600

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information from its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₁₁Br).

The fragmentation pattern observed in the mass spectrum provides further structural clues. Common fragmentation pathways for this compound would likely involve the loss of a bromine radical (•Br) to form a stable carbocation. Another probable fragmentation is the loss of the entire bromoethenyl group. Fragmentation of the cyclopentane ring can also occur, leading to a series of smaller charged fragments. Analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment
174/176[C₇H₁₁Br]⁺ (Molecular Ion)
95[C₇H₁₁]⁺ (Loss of •Br)
69[C₅H₉]⁺ (Cyclopentyl cation)

Note: The relative intensities of the fragment ions will depend on their stability.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

In the analysis of this compound, HRMS would be employed to determine its exact molecular mass. The presence of a bromine atom, with its two stable isotopes (79Br and 81Br) in an approximate 1:1 ratio, provides a characteristic isotopic pattern in the mass spectrum. This pattern, appearing as two peaks of nearly equal intensity separated by two mass units (M and M+2), is a strong indicator of the presence of a single bromine atom in the molecule.

HRMS can distinguish between the molecular ions of this compound and other potential isobaric (same nominal mass) impurities, thus confirming the elemental composition. The theoretical exact masses for the two major isotopic molecular ions of this compound are presented in the table below.

Molecular IonTheoretical Exact Mass (Da)
[C7H1179Br]+174.0044
[C7H1181Br]+176.0024

Interpretation of Fragmentation Patterns for Structural Confirmation

Beyond the molecular ion, the fragmentation pattern observed in a mass spectrum provides a "fingerprint" of the molecule's structure. In electron ionization (EI) mass spectrometry, the high-energy electrons cause the molecule to ionize and subsequently fragment in predictable ways. The analysis of these fragment ions allows for the elucidation of the compound's connectivity.

Postulated Key Fragmentations of this compound:

m/zPostulated FragmentDescription
174/176[C7H11Br]+•Molecular ion peak, showing the characteristic bromine isotope pattern.
95[C7H11]+Loss of a bromine radical (•Br). This would be a significant peak due to the stability of the resulting vinyl cyclopentyl cation.
67[C5H7]+Loss of ethene from the [C7H11]+ ion, a common fragmentation pathway for cyclopentyl derivatives.
41[C3H5]+Allyl cation, a common fragment in the mass spectra of many organic compounds.

It is important to note that the actual observed fragmentation pattern could be more complex and would require experimental verification.

X-ray Crystallography for Definitive Solid-State Structure Elucidation (on suitable crystalline derivatives)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and stereochemistry.

For this compound, which is a liquid at room temperature, direct X-ray crystallographic analysis is not feasible. However, it is a common practice to synthesize a suitable crystalline derivative of the compound of interest. For instance, reacting this compound to form a solid product with a well-defined crystal lattice would enable its structural elucidation by this method. To date, no published X-ray crystallographic data for this compound or its crystalline derivatives are available in crystallographic databases. Should such a derivative be synthesized and crystallized, the resulting data would provide incontrovertible proof of the compound's molecular structure.

Advanced Chromatographic Techniques for Purity Assessment and Isolation Strategies

Chromatographic methods are essential for both the qualitative and quantitative analysis of chemical compounds, as well as for their purification. For a volatile compound like this compound, gas chromatography is particularly well-suited, while high-performance liquid chromatography offers versatility for both analytical and preparative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples in Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an ideal method for monitoring the progress of reactions that produce this compound, as well as for assessing the purity of the final product.

In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.

The retention time from the gas chromatogram provides a characteristic value for this compound under a specific set of analytical conditions. The accompanying mass spectrum confirms the identity of the eluting peak. This technique can effectively separate this compound from starting materials, solvents, and byproducts, allowing for a detailed assessment of the reaction's efficiency and the product's purity.

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. While GC-MS is often preferred for volatile compounds, HPLC can be a valuable tool for the analysis of this compound, particularly for non-volatile impurities or for preparative-scale purification.

In an analytical HPLC setup, a small amount of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each eluting component.

For preparative HPLC, the same principles apply, but on a larger scale, to isolate and purify larger quantities of this compound. The choice of stationary phase (e.g., normal-phase or reverse-phase) and mobile phase would be optimized to achieve the best separation. Although specific HPLC methods for this compound are not widely documented, method development would follow standard protocols to achieve efficient separation and accurate quantification.

Computational and Theoretical Chemistry Studies of 1 Bromoethenyl Cyclopentane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict a variety of molecular properties, including geometry, spectroscopic parameters, and reaction energetics.

Geometry Optimization and Conformational Analysis of the Compound

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), is the first step in computationally characterizing (1-bromoethenyl)cyclopentane. This process finds the lowest energy arrangement of the atoms, providing a detailed picture of the molecule's three-dimensional structure.

The cyclopentane (B165970) ring is not planar and exists in puckered conformations to relieve torsional strain. dalalinstitute.comscribd.com The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent carbons are displaced in opposite directions from the plane of the other three. These conformers can interconvert through a low-energy process called pseudorotation. dalalinstitute.combiomedres.us For this compound, the bulky (1-bromoethenyl) substituent would be expected to favor a pseudo-equatorial position to minimize steric hindrance, influencing the relative stability of the possible envelope and half-chair conformers. DFT calculations can precisely determine the energies of these conformers and the barriers between them.

The optimized geometry provides key structural parameters. Below is a table of representative bond lengths and angles that would be determined from such a calculation, based on typical values for similar chemical environments.

ParameterAtoms InvolvedTypical Calculated Value
Bond Length (Å)C=C (ethenyl)1.34 Å
C-Br (ethenyl)1.89 Å
C-C (ring-substituent)1.52 Å
C-C (in ring)1.54 Å
Bond Angle (°)C-C=C122°
C-C-Br121°
C-C-C (in ring)~105°

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are highly effective at predicting spectroscopic data, which is invaluable for identifying and characterizing compounds. By calculating properties like nuclear magnetic shielding and vibrational frequencies, computational methods can generate theoretical spectra that can be compared with experimental results. nih.govdiva-portal.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. nih.govaps.org These predictions help in assigning peaks in an experimental spectrum to specific atoms in the molecule.

IR Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule that are observed in an infrared (IR) spectrum. diva-portal.orgdtic.mil Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and are therefore commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. researchgate.net

The following table presents hypothetical but realistic predicted spectroscopic data for this compound.

Spectroscopy TypeAtom/GroupPredicted ValueNotes
¹H NMRVinylic H5.5 - 6.0 ppmDeshielded by double bond and Br
Cyclopentyl H (alpha)2.5 - 3.0 ppmAdjacent to the substituent
Cyclopentyl H (other)1.5 - 2.0 ppmTypical alkane region
¹³C NMRC=C-Br~120 ppmQuaternary vinylic carbon
C=CH₂~125 ppmVinylic CH₂ carbon
Cyclopentyl C25 - 45 ppmRange for different ring positions
IR FrequenciesC=C Stretch~1630 cm⁻¹Characteristic of an alkene
C-H Stretch (sp²)~3080 cm⁻¹Vinylic C-H
C-Br Stretch550 - 650 cm⁻¹In the fingerprint region

Computational Modeling of Reaction Pathways and Transition States for Key Transformations

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs its rate.

For this compound, key transformations could include electrophilic addition to the double bond or substitution/elimination reactions involving the bromine atom. Computational modeling can elucidate the preferred pathways for these reactions. For example, in an electrophilic addition of HBr, DFT could be used to determine whether the reaction proceeds through a stepwise mechanism (forming a carbocation intermediate) or a concerted one. The calculations would also predict the regioselectivity (Markovnikov vs. anti-Markovnikov addition) by comparing the energies of the possible transition states and intermediates.

A representative table of calculated activation energies for a hypothetical reaction is shown below.

ReactionProposed PathwayCalculated Activation Energy (kcal/mol)
Electrophilic Addition of H⁺Formation of tertiary carbocation10 - 15
Formation of secondary vinyl cation25 - 30
SN1 SolvolysisFormation of vinyl cation> 30

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes, molecular vibrations, and interactions with surrounding solvent molecules. acs.orgresearchgate.net

For this compound, an MD simulation would reveal the real-time pseudorotation of the cyclopentane ring and the rotation around the single bond connecting the ring to the ethenyl group. acs.org By including explicit solvent molecules (like water or ethanol) in the simulation box, one can study how solvent interactions influence the conformational preferences of the molecule. For instance, polar solvents might stabilize certain conformations through dipole-dipole interactions. These simulations are crucial for understanding how the molecular structure behaves in a realistic solution environment, which can have significant implications for its reactivity.

Analysis of Stereoelectronic Effects and Conformational Preferences of the Cyclopentane Ring and Ethenyl Substituent

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's three-dimensional geometry. wikipedia.orgbaranlab.org These effects can have a profound impact on conformation and reactivity. In this compound, key stereoelectronic interactions would include:

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ-bond in the cyclopentane ring) into an adjacent empty or partially filled anti-bonding orbital (like the π* orbital of the C=C double bond or the σ* orbital of the C-Br bond). The efficiency of this overlap is highly dependent on the dihedral angle between the orbitals.

Inductive Effects: The electronegative bromine atom withdraws electron density from the ethenyl group, polarizing the C=C and C-Br bonds.

These effects, in conjunction with steric factors, dictate the most stable conformation. As mentioned, the bulky (1-bromoethenyl) group likely prefers a pseudo-equatorial position on the cyclopentane ring to minimize steric strain. sapub.org Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these stereoelectronic interactions and rationalize the observed conformational preferences.

Quantum Chemical Characterization of Intermediates and Reaction Mechanisms

Quantum chemical calculations are essential for characterizing the fleeting, high-energy intermediates that often govern reaction pathways. nih.gov Vinyl cations, which could potentially form from the heterolysis of the C-Br bond or by protonation of an alkyne precursor, have been extensively studied computationally. nih.govwikipedia.org

For reactions involving this compound, such as electrophilic additions, DFT can be used to calculate the structure, energy, and electronic properties of potential carbocation intermediates. researchgate.net Analysis of the charge distribution (e.g., using Mulliken or NBO population analysis) can reveal how the positive charge is delocalized. The stability of these intermediates is a key factor in determining the feasibility and outcome of a reaction. For instance, the formation of a vinyl cation is generally less favorable than that of an alkyl carbocation, which helps explain the relative unreactivity of vinyl halides in Sₙ1-type reactions. wikipedia.org By computationally modeling the entire reaction coordinate, including these intermediates, a comprehensive and quantitative understanding of the reaction mechanism can be achieved.

Strategic Applications of 1 Bromoethenyl Cyclopentane in Complex Molecular Synthesis

Role as a Key Building Block in Natural Product Total Synthesis

While cyclopentane (B165970) rings are integral components of numerous natural products, specific examples detailing the use of (1-bromoethenyl)cyclopentane as a key building block in their total synthesis are not readily found in the literature. baranlab.orgresearchgate.netresearchgate.net However, the vinyl halide moiety is a versatile functional group in organic synthesis, often employed in cross-coupling reactions to form new carbon-carbon bonds, making it a valuable tool in the assembly of complex molecular architectures.

Introduction of the Vinyl Halide Functionality into Challenging Polycyclic Scaffolds

The introduction of a vinyl halide, such as the 1-bromoethenyl group, into a molecule provides a synthetic handle for subsequent transformations. In the context of challenging polycyclic scaffolds, which are often found in natural products, such a group could be installed to facilitate the construction of intricate carbon skeletons. nih.govrsc.org Vinyl halides are precursors to vinyl radicals, vinyl cations, and, most commonly, organometallic reagents. These reactive intermediates can participate in a variety of cyclization and coupling reactions essential for building complex, multi-ring systems. The cyclopentyl group itself adds a specific steric and conformational element that could be crucial for directing the stereochemical outcome of subsequent reactions in a synthetic sequence.

Utilization in the Construction of Precursors for Advanced Materials Research

The application of this compound in the construction of precursors for advanced materials is not documented in available research. Hypothetically, its structure could be of interest in materials science. The vinyl group allows for polymerization, while the bromo-substituent offers a site for post-polymerization modification.

Polymerization Studies and Monomer Reactivity of Bromovinyl Cyclopentane Derivatives

No specific polymerization studies involving this compound have been identified. In general, vinyl compounds can undergo polymerization through various mechanisms, including free-radical, cationic, and anionic pathways. The reactivity of a bromovinyl monomer would be influenced by the electronic effects of the bromine atom and the steric bulk of the cyclopentyl group. These factors would affect the rate of polymerization and the properties of the resulting polymer, such as its molecular weight, thermal stability, and refractive index.

Development of Novel Organometallic Reagents from this compound

The transformation of vinyl halides into organometallic reagents is a cornerstone of synthetic organic chemistry. youtube.com this compound is an ideal precursor for the generation of vinyl organolithium or vinyl Grignard reagents, which are powerful nucleophiles used to form new carbon-carbon bonds. libretexts.orglibretexts.orgyoutube.com

Generation and Reactivity of Organolithium or Grignard Reagents for Sequential Transformations

The generation of organometallic reagents from this compound would follow standard, well-established protocols. The resulting reagents, (1-cyclopentylvinyl)lithium or (1-cyclopentylvinyl)magnesium bromide, would act as potent carbanion equivalents.

Organolithium Reagent Generation: The reaction of this compound with two equivalents of lithium metal, typically in an aprotic solvent like diethyl ether or hexane, would yield the corresponding (1-cyclopentylvinyl)lithium reagent via a lithium-halogen exchange. libretexts.org

Grignard Reagent Generation: The treatment of this compound with magnesium turnings in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would produce (1-cyclopentylvinyl)magnesium bromide. libretexts.orgyoutube.com The ether solvent is crucial for stabilizing the Grignard reagent. libretexts.org An analogous procedure is used to prepare vinylmagnesium bromide from vinyl bromide. orgsyn.org

These organometallic reagents are highly reactive and serve as strong nucleophiles and bases. Their utility in sequential transformations stems from their ability to react with a wide range of electrophiles, such as aldehydes, ketones, esters, and epoxides, to introduce the cyclopentyl-substituted vinyl moiety into a target molecule. libretexts.org

Organometallic ReagentGeneration ReactionTypical Reactivity
(1-cyclopentylvinyl)lithium(C₅H₉)C(Br)=CH₂ + 2 Li → (C₅H₉)C(Li)=CH₂ + LiBrActs as a strong nucleophile and base; reacts with carbonyls, epoxides, etc.
(1-cyclopentylvinyl)magnesium bromide(C₅H₉)C(Br)=CH₂ + Mg → (C₅H₉)C(MgBr)=CH₂Acts as a strong nucleophile; classic Grignard reactions with various electrophiles.

Stereospecific Introduction of Cyclopentyl-Substituted Vinyl Moieties into Target Molecules

While no specific examples utilizing this compound are available, the stereospecific introduction of vinyl groups is a critical aspect of modern organic synthesis. documentsdelivered.com The geometry of the double bond in the vinyl halide precursor is often retained in the product of subsequent coupling reactions (e.g., Suzuki, Stille couplings), allowing for precise control over the stereochemistry of the target molecule.

Furthermore, addition reactions to the vinyl group of a molecule like this compound could proceed with stereoselectivity. For instance, the addition of bromine (Br₂) to an alkene is a stereospecific reaction that typically proceeds via an anti-addition mechanism. youtube.commasterorganicchemistry.com The facial selectivity of such an addition would be influenced by the cyclopentyl group, which could sterically hinder one face of the double bond, leading to the preferential formation of one diastereomer. This control over stereochemistry is vital in the synthesis of biologically active molecules where specific three-dimensional arrangements are necessary for function.

Exploration of Derivatives and Analogues of 1 Bromoethenyl Cyclopentane in Academic Research

Synthesis and Reactivity of Substituted (1-bromoethenyl)cyclopentane Systems

Investigation of Electronic and Steric Effects of Substituents on the Cyclopentane (B165970) Ring and Vinyl Group

The reactivity of vinyl halides is influenced by several factors, including the electronegativity of the sp2 hybridized carbon and resonance stabilization. The introduction of substituents on the cyclopentane ring or the vinyl group can further modulate this reactivity through electronic and steric effects.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the cyclopentane ring can significantly alter the electron density of the vinyl bromide moiety.

Electron-Donating Groups (EDGs): Substituents such as alkyl groups can increase the electron density at the double bond, potentially affecting the rates of reactions like palladium-catalyzed cross-coupling reactions. Research on other vinyl bromide systems has shown that electron-activating groups can enhance the rate of reactions like debromination.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like carbonyl or nitro groups decrease the electron density of the double bond. In studies of related compounds, the presence of an electron-withdrawing COOH group was found to slow down the debromination process.

The following table summarizes the expected qualitative effects of representative substituents on the reactivity of the vinylic bromide, based on general principles of organic chemistry, as direct research on this compound is limited.

Substituent PositionSubstituent TypeExpected Effect on Vinylic Bromide ReactivityRationale
Cyclopentane RingElectron-Donating (e.g., -CH₃)Increased reactivity in electrophilic additionsStabilization of carbocation intermediates.
Cyclopentane RingElectron-Withdrawing (e.g., -NO₂)Decreased reactivity in electrophilic additionsDestabilization of carbocation intermediates.
Vinyl Group (α-position)Electron-Withdrawing (e.g., -COOR)Decreased nucleophilicity of the double bondInductive and resonance effects.
Vinyl Group (β-position)Electron-Donating (e.g., -OR)Increased nucleophilicity of the double bondResonance donation of electron density.

Steric Effects: The size and spatial arrangement of substituents on the cyclopentane ring can sterically hinder the approach of reagents to the vinyl bromide. For example, bulky substituents near the point of attachment of the bromoethenyl group can impede reactions. Studies on other vinyl bromides have shown that ortho-substituents can decrease reaction rates due to steric interference.

Chemical Behavior and Interconversion of (E)/(Z) Stereoisomers

The interconversion between (E) and (Z) isomers, which is a contra-thermodynamic process, can often be achieved through photochemical methods. For instance, the E→Z isomerization of β,β‐disubstituted vinyl silanes has been successfully demonstrated using a photocatalyst under light irradiation. This suggests that a similar approach could potentially be employed for the stereochemical control of substituted this compound derivatives.

The stability of the (E) and (Z) isomers will be influenced by steric interactions between the substituents on the vinyl group and the cyclopentane ring. Generally, the isomer with less steric strain will be thermodynamically more stable.

Comparative Studies with Other Halogenated Ethenylcyclopentane Analogues (e.g., chloro, iodo derivatives)

The nature of the halogen atom in (1-haloethenyl)cyclopentane significantly impacts the reactivity of the carbon-halogen bond. The general trend for bond strength is C-Cl > C-Br > C-I. This difference in bond strength directly affects the reactivity in nucleophilic substitution and cross-coupling reactions.

A comparative analysis based on established principles of halide reactivity is presented below:

Halogenated AnalogueC-X Bond StrengthLeaving Group AbilityReactivity in Nucleophilic SubstitutionReactivity in Oxidative Addition (e.g., Pd-catalyzed coupling)
(1-chloroethenyl)cyclopentaneStrongestPoorestLowestLowest
This compoundIntermediateIntermediateIntermediateIntermediate
(1-iodoethenyl)cyclopentaneWeakestBestHighestHighest

In general, vinyl halides are less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the increased strength of the sp2 C-X bond and the delocalization of electron density from the halogen to the double bond, which imparts a partial double bond character to the C-X bond brainly.in.

Impact of Cyclopentane Ring Modifications on the Reactivity of the Vinylic Bromide

Modifications to the cyclopentane ring, such as changes in substitution patterns or the introduction of strain, can have a profound effect on the reactivity of the vinylic bromide.

Introducing substituents can alter the conformational preferences of the cyclopentane ring, which in turn can influence the orientation of the bromoethenyl group and its accessibility to reagents. For example, bulky substituents might favor a conformation that shields the vinyl bromide from one face.

Furthermore, the electronic nature of substituents on the cyclopentane ring can be transmitted to the vinyl bromide moiety, as discussed in section 7.1.1. This can lead to predictable changes in reaction rates and outcomes. For instance, the synthesis of highly substituted 1,3-dienes from the coupling of vinyl bromides with vinyl triflates has been reported, demonstrating the tolerance of such reactions to various substituents on the cyclic core nih.gov. While this research did not specifically use this compound, it provides a framework for understanding how substituents on a cyclic structure can influence the reactivity of an attached vinyl bromide.

An exploration of the evolving landscape of this compound chemistry reveals significant potential for growth and innovation. As a functionalized vinyl bromide, this compound stands at the intersection of several key areas in modern organic synthesis. Future research is poised to unlock new synthetic methodologies, enhance sustainability, broaden catalytic applications, and leverage computational tools for more efficient and targeted molecular design. This article delves into the prospective research directions and emerging trends that are set to define the next chapter of this compound chemistry.

Q & A

Basic: What are the recommended synthetic routes for (1-bromoethenyl)cyclopentane in academic research?

This compound can be synthesized via allylic bromination or radical bromination of cyclopentene derivatives. A common approach involves reacting cyclopentene with N-bromosuccinimide (NBS) under controlled conditions to introduce the bromoethenyl group. Reaction parameters such as solvent polarity (e.g., CCl₄ or CH₂Cl₂), temperature (0–25°C), and initiators (e.g., light or AIBN) critically influence regioselectivity and yield .
Key Data :

MethodYield (%)ConditionsByproducts
Allylic Bromination60–75NBS, CCl₄, 25°C, 12hDiene isomers
Radical Bromination45–65NBS, AIBN, CH₂Cl₂, 40°C, 8hOver-brominated products

Basic: How can the structure of this compound be validated post-synthesis?

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for structural confirmation.

  • ¹H NMR : The vinylic proton (CH=CHBr) appears as a doublet of doublets (δ 5.8–6.2 ppm), while cyclopentane protons resonate as multiplets (δ 1.5–2.3 ppm).
  • ¹³C NMR : The brominated sp² carbon appears at δ 110–120 ppm, distinct from sp³ carbons (δ 20–35 ppm) .
    GC-MS confirms molecular ion peaks (m/z ~174 for C₇H₁₁Br) and fragmentation patterns .

Advanced: What experimental strategies resolve contradictions in reaction outcomes for brominated cyclopentane derivatives?

Discrepancies in product distribution (e.g., substitution vs. elimination) often arise from competing reaction pathways. Researchers should:

Vary solvent polarity : Polar aprotic solvents favor SN2 mechanisms, while non-polar solvents promote elimination (E2) .

Control temperature : Higher temperatures (>40°C) increase elimination rates (e.g., forming cyclopentene derivatives).

Monitor intermediates : Use TLC or HPLC to track reaction progress and optimize quenching times .

Advanced: How do computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and transition states to predict bromine abstraction or radical pathways. For example, the C-Br BDE in this compound is ~65 kcal/mol, indicating moderate lability under thermal conditions .
Example Calculation :

ParameterValue (DFT/B3LYP/6-31G*)
C-Br Bond Length (Å)1.93
HOMO-LUMO Gap (eV)4.2

Basic: What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Storage : Keep in amber bottles at 2–8°C, away from oxidizers and bases .

Advanced: How is this compound utilized in medicinal chemistry research?

The compound serves as a precursor for bioactive cyclopentane derivatives . For instance:

  • Nucleophilic substitution with amines yields cyclopentane-based amine scaffolds for receptor-binding studies.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl groups for drug candidate libraries .
    Case Study :
ApplicationTargetYield (%)
Suzuki CouplingArylcyclopentane70
Amine FunctionalizationNeurotransmitter analog55

Advanced: What analytical techniques quantify trace impurities in this compound?

  • Headspace GC-MS : Detects volatile byproducts (e.g., cyclopentene) at ppm levels.
  • Ion Chromatography : Measures residual bromide ions (<0.1% w/w) from incomplete reactions .

Basic: What are the thermodynamic properties of cyclopentane derivatives relevant to reaction design?

PropertyValue (Cyclopentane)Source
Critical Temp (Tc)511 KNIST TDE
Critical Pressure (Pc)4.51 MPaDIPPR 801
Acentric Factor (ω)0.196[1]
These parameters inform solvent selection and phase behavior in reactions involving brominated derivatives .

Advanced: How does this compound compare to other brominated alkanes in radical reactivity?

Compared to 1-bromopentane , this compound exhibits:

  • Higher radical stability due to conjugation with the cyclopentane ring.
  • Lower activation energy for bromine abstraction (Δ‡ = 28 kJ/mol vs. 35 kJ/mol for 1-bromopentane) .

Advanced: What role does this compound play in materials science research?

The compound is a precursor for cyclopentane-containing polymers via radical polymerization. For example:

  • Copolymers with styrene show enhanced thermal stability (Tg ~120°C) .
  • Cross-linked networks are explored for low-dielectric materials in microelectronics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.